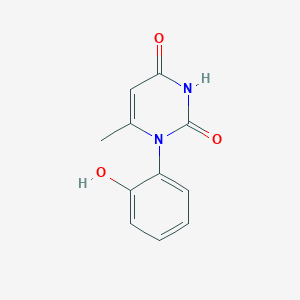
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of chalcones with urea or thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in anhydrous ethanol and refluxed for several hours. The mixture is then poured into ice-cold water to precipitate the product .
Análisis De Reacciones Químicas
1-(2-Hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological activity of 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is attributed to its ability to interact with various molecular targets and pathways. For instance, its anti-inflammatory activity is linked to the inhibition of enzymes like cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Its anticancer activity is associated with the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione include other pyrimidine derivatives such as:
- 4-(2-Hydroxyphenyl)-6-methylpyrimidine-2(1H)-one
- 2-Hydroxy-4-methylpyrimidine
- 6-Methyl-2,4-dihydroxypyrimidine
These compounds share structural similarities but differ in their substitution patterns and functional groups, which can lead to variations in their biological activities and applications.
Propiedades
IUPAC Name |
1-(2-hydroxyphenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-6-10(15)12-11(16)13(7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXDAVWVJDHKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
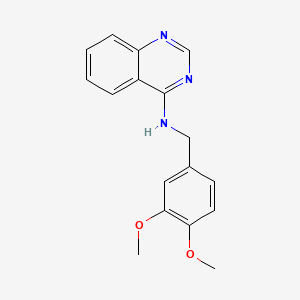
![Benzene, 1-chloro-4-[(chloromethyl)sulfonyl]-2-nitro-](/img/structure/B7882926.png)
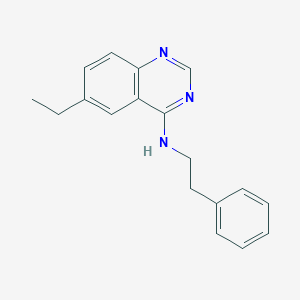
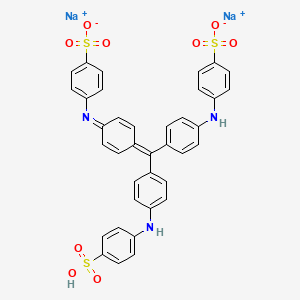
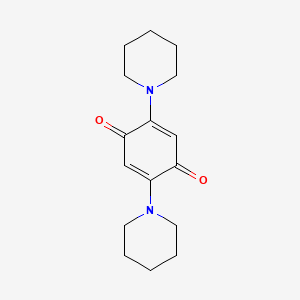
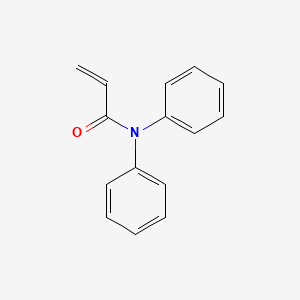
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethylquinazolin-4-amine](/img/structure/B7882972.png)
![5-[(6-chloropyridin-3-yl)methylidene]-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B7883009.png)
![6-ethyl-N-[2-(4-fluorophenyl)ethyl]quinazolin-4-amine](/img/structure/B7883015.png)
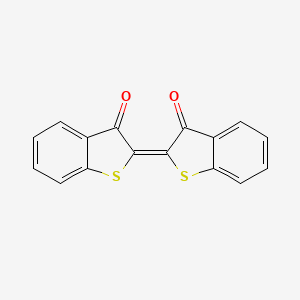
![(2E)-6-hydroxy-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B7883033.png)
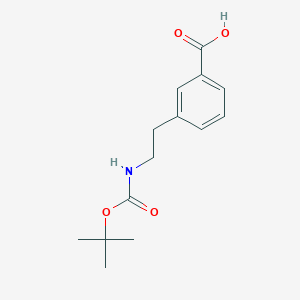
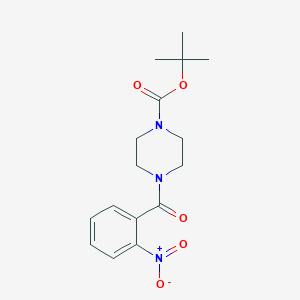
![7-Amino-5-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7883050.png)
